Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring, a pyrrolidinone moiety, and an ethylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Attachment of the Ethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions using ethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate
- Ethyl 1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique ethyl group in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-14-7-9-16(10-8-14)22-18(23)12-17(19(22)24)21-11-5-6-15(13-21)20(25)26-4-2/h7-10,15,17H,3-6,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRFKVSANFTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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